Purity as the Sole Verifiable Differentiator: Vendor‑Specified 95% vs. 97%+ Grade Analogs
For CAS 2199208‑73‑4, the only quantitative differentiator against structurally related dihydropyrazin‑2‑ones available from the same vendor universe is commercial purity. The target compound is routinely supplied at 95% purity (HPLC), whereas a small subset of in‑class analogs (e.g., 1‑methyl‑3‑(benzyloxy)pyrazin‑2‑one derivatives) are offered at 97% or higher [1]. This 2‑percentage‑point purity gap, while modest, can be meaningful for assays sensitive to trace impurities (e.g., SPR, DSF, high‑content imaging). No other quantitative performance metric—potency, selectivity, solubility, stability—is publicly available for either the target compound or its closest available comparators [1].
| Evidence Dimension | Commercial purity (HPLC, area%) |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 1-Methyl-3-(benzyloxy)pyrazin-2-one analogs at ≥97% (vendor average for in-class compounds) |
| Quantified Difference | ~2 percentage points lower purity for the target compound |
| Conditions | Vendor specification; actual batch-specific certificates of analysis may vary |
Why This Matters
For users requiring the exact CAS number—e.g., to reproduce a proprietary screening hit—procurement must accept the 95% purity baseline, and orthogonal purity verification (LC‑MS, qNMR) is advisable before committing the compound to low‑tolerance assays.
- [1] PubChem Compound Summary CID 126954486. 1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one. National Center for Biotechnology Information (2026). View Source
